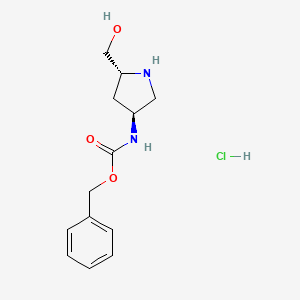

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

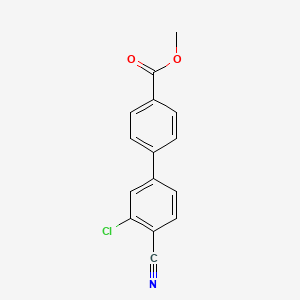

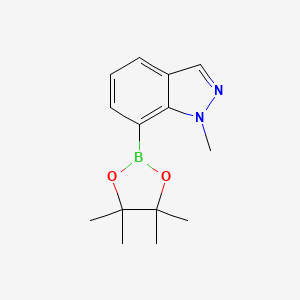

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 . It has an average mass of 286.755 Da and a monoisotopic mass of 286.108429 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 286.76 .科学的研究の応用

1. Pyrrolidine in Drug Discovery

The paper by Li Petri et al. (2021) reviews the significance of the pyrrolidine ring, a five-membered nitrogen heterocycle, in medicinal chemistry. Pyrrolidine and its derivatives, including compounds with structural similarities to Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, are highlighted for their wide applications in drug discovery for the treatment of human diseases. This scaffold's versatility, owing to its sp3-hybridization, stereochemistry, and enhanced three-dimensional coverage, underscores its utility in designing bioactive molecules with target selectivity across various biological profiles Li Petri et al., 2021.

2. Chemical Inhibitors of Cytochrome P450 Isoforms

Khojasteh et al. (2011) discuss the role of chemical inhibitors, including carbamate derivatives, in assessing the metabolism of drugs by cytochrome P450 enzymes in human liver microsomes. This research is pivotal for understanding drug-drug interactions and the metabolic stability of pharmaceutical compounds, including potentially those related to this compound. The selectivity and potency of these inhibitors are crucial for deciphering the involvement of specific cytochrome P450 isoforms in drug metabolism, highlighting the importance of chemical structure in therapeutic applications Khojasteh et al., 2011.

3. Decarbamoylation of Acetylcholinesterases

Rosenberry and Cheung (2019) review the decarbamoylation process of acetylcholinesterase enzymes inhibited by carbamates, emphasizing the influence of the carbamoyl group size on the rate of enzyme reactivation. This study provides insights into the enzyme inhibition mechanism by carbamate compounds and the significance of structural attributes in determining the metabolic stability and pharmacological efficacy of these inhibitors. The findings can offer a framework for understanding the biological interactions and potential therapeutic applications of carbamate-based compounds, including this compound Rosenberry & Cheung, 2019.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

benzyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-ZVWHLABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662604 |

Source

|

| Record name | Benzyl [(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217751-87-5 |

Source

|

| Record name | Benzyl [(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)

![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)